Cas no 2023585-74-0 (1-Piperidinecarboxylic acid, 2-methyl-3-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester)

1-Piperidinecarboxylic acid, 2-methyl-3-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylic acid, 2-methyl-3-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C14H21NO3/c1-6-12(16)11-8-7-9-15(10(11)2)13(17)18-14(3,4)5/h1,10-11H,7-9H2,2-5H3
- InChI Key: JRFIDUMBHRDVME-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCCC(C(=O)C#C)C1C
1-Piperidinecarboxylic acid, 2-methyl-3-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797350-5.0g |
tert-butyl 2-methyl-3-(prop-2-ynoyl)piperidine-1-carboxylate |
2023585-74-0 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
Enamine | EN300-797350-0.25g |
tert-butyl 2-methyl-3-(prop-2-ynoyl)piperidine-1-carboxylate |
2023585-74-0 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-797350-1.0g |
tert-butyl 2-methyl-3-(prop-2-ynoyl)piperidine-1-carboxylate |
2023585-74-0 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-797350-2.5g |
tert-butyl 2-methyl-3-(prop-2-ynoyl)piperidine-1-carboxylate |
2023585-74-0 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
Enamine | EN300-797350-10.0g |
tert-butyl 2-methyl-3-(prop-2-ynoyl)piperidine-1-carboxylate |
2023585-74-0 | 95% | 10.0g |
$4852.0 | 2024-05-22 | |
Enamine | EN300-797350-0.1g |
tert-butyl 2-methyl-3-(prop-2-ynoyl)piperidine-1-carboxylate |
2023585-74-0 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
Enamine | EN300-797350-0.5g |
tert-butyl 2-methyl-3-(prop-2-ynoyl)piperidine-1-carboxylate |
2023585-74-0 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
Enamine | EN300-797350-0.05g |
tert-butyl 2-methyl-3-(prop-2-ynoyl)piperidine-1-carboxylate |
2023585-74-0 | 95% | 0.05g |
$948.0 | 2024-05-22 |
1-Piperidinecarboxylic acid, 2-methyl-3-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester Related Literature
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Additional information on 1-Piperidinecarboxylic acid, 2-methyl-3-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester
1-Piperidinecarboxylic Acid, 2-Methyl-3-(1-Oxo-2-Propyn-1-Yl)-, 1,1-Dimethylethyl Ester: A Comprehensive Overview
The compound 1-Piperidinecarboxylic acid, 2-methyl-3-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester (CAS No. 2023585-74-0) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its piperidine ring system, which serves as a foundational framework for various functional groups that contribute to its unique chemical properties.
Piperidine, a six-membered saturated ring containing one nitrogen atom, is a common structural motif in many bioactive compounds. In this compound, the piperidine ring is substituted with a methyl group at the 2-position and a (1-oxo-2-propynyl) group at the 3-position. The presence of these substituents significantly influences the compound's reactivity and biological activity. Additionally, the molecule features a tert-butyl ester group, which plays a crucial role in modulating its solubility and stability.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials and pharmaceutical agents. For instance, researchers have explored its use in the development of novel antimicrobial agents and anticancer drugs due to its ability to interact with specific biological targets. The tert-butyl ester group has been shown to enhance the compound's bioavailability by improving its absorption properties in vivo.
The synthesis of 1-Piperidinecarboxylic acid, 2-methyl-3-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the piperidine ring through cyclization reactions and the subsequent introduction of substituents via nucleophilic substitution or condensation reactions. The use of transition metal catalysts has been reported to significantly accelerate these reactions while maintaining high yields.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of bioactive molecules. Its structure provides a versatile platform for further functionalization, enabling chemists to explore diverse substitution patterns that could lead to novel therapeutic agents. For example, recent research has focused on modifying the (1-oxo-2-propynyl) group to enhance its binding affinity to specific protein targets.
In addition to its medicinal applications, this compound has also been investigated for its role in materials science. Its unique combination of structural rigidity and functional groups makes it an attractive candidate for use in self-healing polymers and nanomaterials. Researchers have demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties and thermal stability.
The safety and regulatory aspects of this compound are also worth considering. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure occupational safety. The compound's stability under various conditions has been thoroughly evaluated, with results indicating that it remains stable under normal storage conditions.
In conclusion, 1-Piperidinecarboxylic acid, 2-methyl-3-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester (CAS No. 2023585-74-0) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across these disciplines.
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